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Compound of Interest

Compound Name: Methyl D-phenylalaninate

Cat. No.: B3040560

This guide provides a comprehensive overview of the key spectroscopic data for Methyl D-
phenylalaninate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Detailed experimental protocols and visual representations of
analytical workflows are included to support researchers, scientists, and drug development
professionals in the identification and characterization of this compound.

Note on Presented Data: The spectroscopic data provided below is primarily for the
hydrochloride salt of the L-enantiomer, Methyl L-phenylalaninate hydrochloride. For Methyl D-
phenylalaninate (the free base), the following differences can be anticipated:

 NMR: The chemical shifts for the protons and carbons near the amine group will be different
due to the absence of protonation. Specifically, the NHz signal will appear at a lower
chemical shift and may be broader. The a-proton and a-carbon will also experience a shift.

» |IR: The characteristic strong, broad absorption of the ammonium salt (R-NHs*) in the 2400-
3200 cm~1 region will be replaced by the N-H stretching vibrations of a primary amine
(typically two bands in the 3300-3500 cm~1 region).

e MS: The mass spectrum of the free base will show a molecular ion (M*) corresponding to the
mass of the neutral molecule (C10H13NO32), which is 179.09 g/mol .

The spectroscopic data for the D- and L-enantiomers are identical in achiral environments.

Data Presentation
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data (400 MHz, DMSO-ds) for Methyl L-phenylalaninate hydrochloride[1]

Chemical Shift (ppm) Multiplicity Assighment
8.88 brs NHs*
7.26-7.34 m Ar-H (5H)
4.22 t a-CH

3.64 S OCHs (3H)
3.13,3.25 dd, dd B-CHz (2H)

13C NMR Data (from Methyl L-phenylalaninate hydrochloride)[2]

Chemical Shift (ppm) Assignment
170.1 C=0

133.7 Ar-C

129.4 Ar-CH

129.3 Ar-CH

128.2 Ar-CH

54.1 o-CH

53.6 OCHs

35.6 B-CH2

Note: Data obtained in D20.

Infrared (IR) Spectroscopy

Key IR Absorptions for Methyl L-phenylalaninate hydrochloride (KBr disc)[3][4]
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Wavenumber (cm~?) Intensity Assignment

~3400 Strong N-H stretch (NHs™)

~3000 Medium C-H stretch (aromatic)
~2950 Medium C-H stretch (aliphatic)
~1740 Strong C=0 stretch (ester)

~1600, ~1495 Medium C=C stretch (aromatic ring)
~1220 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Expected Fragmentation for Methyl D-phenylalaninate

m/z lon Fragment Lost
179 [C10H13NO2]* (Molecular lon)
*COOCHSs (methoxycarbonyl
120 [CeH1oN]* )
radical)
91 [C7H7]* (Tropylium ion) *CH(NH2)COOCHs
88 [CaHeNO2]* *C7H7 (benzyl radical)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining a solution-state NMR spectrum of a

solid sample like Methyl D-phenylalaninate.

e Sample Preparation:

o Accurately weigh 5-25 mg of the solid sample for tH NMR (or 50-100 mg for 133C NMR) into

a clean, dry vial.
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o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de, CDCls, or
D20). The choice of solvent is crucial as it must completely dissolve the sample.

o Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

o Using a Pasteur pipette, carefully transfer the solution into a clean NMR tube, ensuring the
liquid height is around 4-5 cm. Avoid introducing any solid particles.

e Instrument Setup and Data Acquisition:

[e]

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.
o Tune and match the probe to the appropriate nucleus (*H or 13C).

o Set the acquisition parameters, including the number of scans, spectral width, and
relaxation delay.

o Acquire the spectrum.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

o

Phase the resulting spectrum.

[e]

Calibrate the chemical shift axis using a known reference signal (e.g., residual solvent
peak or an internal standard like TMS).

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

The following describes the Attenuated Total Reflectance (ATR) FT-IR method, which is
common for solid samples.
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 Instrument Preparation:

o Ensure the ATR crystal surface is clean. If necessary, clean it with a suitable solvent (e.g.,
isopropanol) and a soft, lint-free cloth.

o Record a background spectrum of the empty, clean ATR crystal. This will be subtracted
from the sample spectrum.

e Sample Analysis:
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

o Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve

the signal-to-noise ratio.
o Data Processing and Interpretation:

o The instrument software will automatically subtract the background spectrum from the

sample spectrum.

o Identify the characteristic absorption bands and correlate them with the functional groups

present in the molecule.

Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining an Electron lonization (El) mass

spectrum.
e Sample Introduction:

o For a solid sample with sufficient volatility, a direct insertion probe can be used. A small
amount of the sample is placed in a capillary tube at the end of the probe.

o The probe is inserted into the ion source of the mass spectrometer, which is under high

vacuum.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3040560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o The probe is gently heated to vaporize the sample directly into the ionization chamber.

 lonization and Fragmentation:

o In the ion source, the gaseous sample molecules are bombarded with a high-energy
electron beam (typically 70 eV).

o This bombardment removes an electron from the molecule, forming a positively charged
molecular ion (M*).

o The excess energy imparted to the molecular ion causes it to fragment into smaller,
characteristic charged and neutral pieces.

e Mass Analysis and Detection:

o The positively charged ions are accelerated out of the ion source and into the mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o The separated ions are detected, and a mass spectrum is generated, which is a plot of ion
intensity versus m/z.

e Data Interpretation:
o Identify the molecular ion peak to determine the molecular weight of the compound.

o Analyze the fragmentation pattern to deduce the structure of the molecule.

Mandatory Visualizations
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Instrumental Analysis Data Acquisition & Processing Results
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Caption: General workflow for spectroscopic analysis.
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Caption: Plausible MS fragmentation of Methyl D-phenylalaninate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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